molecular formula C23H14BrN3O5 B13368983 Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate

Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate

Cat. No.: B13368983
M. Wt: 492.3 g/mol
InChI Key: VFDULPXQRAMOIB-UHFFFAOYSA-N
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Description

Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the furoyl and cyano groups. Common reagents used in these steps include bromine for bromination, furoyl chloride for the introduction of the furoyl group, and cyanide sources for the cyano group. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the furoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a new compound with an amine or thiol group.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for drug development.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(5-chloro-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate
  • Methyl 1-[(5-methyl-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate

Uniqueness

Methyl 1-[(5-bromo-2-furoyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate is unique due to the presence of the bromine atom in the furoyl group, which can influence its reactivity and potential applications. The combination of functional groups in this compound also provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C23H14BrN3O5

Molecular Weight

492.3 g/mol

IUPAC Name

methyl 1-(5-bromofuran-2-carbonyl)oxy-12-cyano-5,6-dihydroindolizino[7,8-b]quinoline-3-carboxylate

InChI

InChI=1S/C23H14BrN3O5/c1-30-22(28)16-10-18(32-23(29)17-6-7-19(24)31-17)21-20-13(11-25)12-4-2-3-5-14(12)26-15(20)8-9-27(16)21/h2-7,10H,8-9H2,1H3

InChI Key

VFDULPXQRAMOIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2N1CCC3=NC4=CC=CC=C4C(=C32)C#N)OC(=O)C5=CC=C(O5)Br

Origin of Product

United States

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